

Spectroscopic Data for Ethyl Heptadecanoate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl heptadecanoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **ethyl heptadecanoate** (C₁₉H₃₈O₂). This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug development and other scientific endeavors requiring precise analytical data for this long-chain fatty acid ester.

Introduction

Ethyl heptadecanoate is the ethyl ester of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. It is often used as an internal standard in the gas chromatography-mass spectrometry (GC-MS) analysis of fatty acid ethyl esters (FAEEs), which are biomarkers for alcohol consumption.^{[1][2][3]} Accurate spectroscopic data is crucial for its correct identification and quantification in complex biological matrices.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined NMR data for **ethyl heptadecanoate** is not readily available in public spectral databases. However, based on the known chemical shifts of similar long-chain ethyl esters, a predicted set of ¹H and ¹³C NMR data is presented below. These predictions are based on the consistent chemical environments of the protons and carbons in saturated fatty acid ethyl esters.

Table 1: Predicted ^1H NMR Spectroscopic Data for **Ethyl Heptadecanoate**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.12	Quartet	2H	-O-CH ₂ -CH ₃
~2.28	Triplet	2H	-CH ₂ -COO-
~1.61	Quintet	2H	-CH ₂ -CH ₂ -COO-
~1.25	Multiplet	28H	-(CH ₂) ₁₄ -
~1.25	Triplet	3H	-O-CH ₂ -CH ₃
~0.88	Triplet	3H	CH ₃ -(CH ₂) ₁₅ -

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Ethyl Heptadecanoate**

Chemical Shift (δ) ppm	Assignment
~173.9	C=O
~60.1	-O-CH ₂ -CH ₃
~34.4	-CH ₂ -COO-
~31.9	-(CH ₂) _n -
~29.7	-(CH ₂) _n -
~29.6	-(CH ₂) _n -
~29.5	-(CH ₂) _n -
~29.4	-(CH ₂) _n -
~29.3	-(CH ₂) _n -
~29.1	-(CH ₂) _n -
~25.0	-CH ₂ -CH ₂ -COO-
~22.7	CH ₃ -CH ₂ -
~14.3	-O-CH ₂ -CH ₃
~14.1	CH ₃ -(CH ₂) ₁₅ -

Mass Spectrometry (MS)

The electron ionization mass spectrum of **ethyl heptadecanoate** is available from the National Institute of Standards and Technology (NIST) database.^{[4][5]} The fragmentation pattern is characteristic of long-chain fatty acid ethyl esters.

Table 3: Key Mass Spectrometry Data for **Ethyl Heptadecanoate**

Parameter	Value	Source
Molecular Formula	C ₁₉ H ₃₈ O ₂	
Molecular Weight	298.5 g/mol	
CAS Number	14010-23-2	

Fragmentation Analysis:

The mass spectrum of **ethyl heptadecanoate** exhibits a clear molecular ion peak (M^+) at m/z 298. A prominent and diagnostic fragment for fatty acid ethyl esters is the McLafferty rearrangement product, which results in a peak at m/z 88. This fragment corresponds to the $[CH_3CH_2OC(OH)=CH_2]^+$ ion and is a key identifier for the ethyl ester group. Other significant fragments arise from the cleavage of the long alkyl chain.

Experimental Protocols

NMR Spectroscopy

The following is a general protocol for the acquisition of NMR spectra of **ethyl heptadecanoate**.

Sample Preparation:

- Weigh approximately 10-20 mg of **ethyl heptadecanoate** for 1H NMR and 50-100 mg for ^{13}C NMR.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- d , $CDCl_3$) in a clean, dry vial.
- Transfer the solution to a 5 mm NMR tube. The final sample height should be around 4-5 cm.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing ($\delta = 0.00$ ppm).

Instrument Parameters (1H NMR):

- Spectrometer: 400 MHz or higher

- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment
- Relaxation Delay: 1-5 seconds (a longer delay of $>5 \cdot T_1$ is necessary for accurate quantitative analysis)
- Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard proton-decoupled experiment
- Relaxation Delay: 2-10 seconds
- Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C)

Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol is a typical method for the analysis of fatty acid ethyl esters, where **ethyl heptadecanoate** is often used as an internal standard.

Sample Preparation (for use as an internal standard):

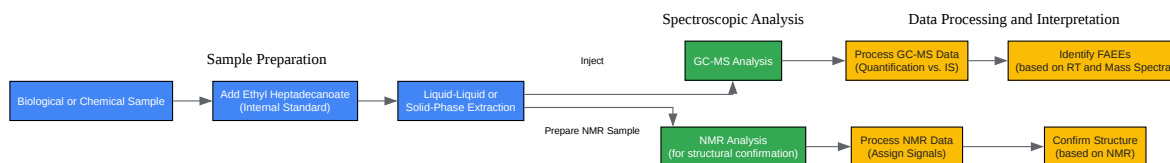
- Prepare a stock solution of **ethyl heptadecanoate** in a suitable solvent (e.g., hexane or isooctane) at a known concentration.
- Spike the unknown sample with a known volume of the **ethyl heptadecanoate** internal standard solution before sample extraction and derivatization.

GC-MS System and Conditions:

- Gas Chromatograph: Agilent 6890 or similar
- Mass Spectrometer: Agilent 5973 or similar
- Column: Nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm I.D. x 0.25 μ m film thickness)
- Carrier Gas: Helium at a constant flow rate of 1 mL/min
- Injector Temperature: 250 °C
- Injection Volume: 1 μ L (splitless injection)
- Oven Temperature Program:
 - Initial temperature: 50-80 °C, hold for 1-2 minutes
 - Ramp: 10-20 °C/min to 280-300 °C
 - Final hold: 5-10 minutes
- Mass Spectrometer Parameters:
 - Ionization Mode: Electron Ionization (EI) at 70 eV
 - Source Temperature: 230 °C
 - Quadrupole Temperature: 150 °C
 - Scan Range: m/z 40-550

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a sample containing fatty acid ethyl esters, using **ethyl heptadecanoate** as an internal standard.



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Caption: Workflow for Spectroscopic Analysis of Fatty Acid Ethyl Esters.

This diagram outlines the sequential steps from sample preparation, through instrumental analysis, to data processing and interpretation for the comprehensive analysis of fatty acid ethyl esters.

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